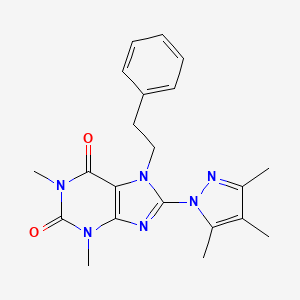

![molecular formula C16H18N4O2S B2825544 2-[(2-丁基-3-氧代-2H-咪唑并[1,2-c]喹唑啉-5-基)硫代]乙酰胺 CAS No. 958718-69-9](/img/structure/B2825544.png)

2-[(2-丁基-3-氧代-2H-咪唑并[1,2-c]喹唑啉-5-基)硫代]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

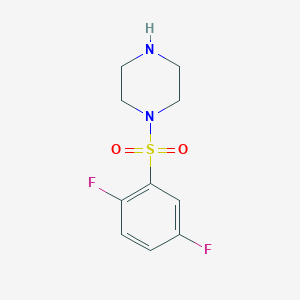

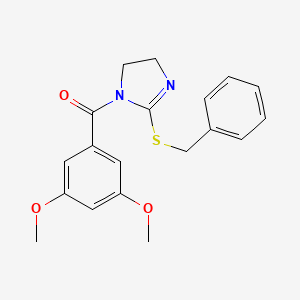

The compound “2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis

The molecular structure of “2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide” is a quinazoline . Quinazolines are a class of organic compounds that contain a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

抗菌和抗肿瘤活性

- 新颖的磺酰胺衍生物,包括与2-[(2-丁烷-2-基-3-氧代-2H-咪唑并[1,2-c]喹唑啉-5-基)硫代]乙酰胺结构类似的化合物,已被合成并显示出良好的抗菌活性。具有某些修饰的化合物对各种微生物菌株表现出高活性。计算计算与实验结果一起为开发具有潜在抗菌应用的新化合物提供了坚实的基础(Fahim & Ismael, 2019)。

抗组胺剂

- 对4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮的研究已将这些化合物识别为一类新的H(1)-抗组胺剂。这些化合物显着保护动物免受组胺诱发的支气管痉挛,表明它们作为过敏症治疗剂的潜力(Alagarsamy, Shankar, & Murugesan, 2008)。

抗单胺氧化酶和抗肿瘤活性

- 一项针对2-硫代取代的3-乙基-3H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮的研究揭示了合成化合物中显着的抗单胺氧化酶和抗肿瘤活性。这项研究强调了这些化合物在治疗与单胺氧化酶活性和癌症相关的疾病中的治疗潜力(Markosyan et al., 2015)。

抗癌活性

- 探索了取代的2-[(2-氧代-2H-[1,2,4]三嗪并[2,3-c]喹唑啉-6-基)硫代]乙酰胺的开发,重点关注表现出显着细胞毒性的化合物。某些化合物表现出显着的抗癌活性,突出了这些分子在癌症治疗中的潜力(Kovalenko et al., 2012)。

放射调节作用

- 对带有苯磺酰胺部分的喹唑啉酮衍生物的研究揭示了具有有效NQO1诱导剂活性和低毒性的化合物。这些发现表明它们可以用作抗氧化剂和放射调节剂,提供防止伽马辐射损伤的保护(Soliman et al., 2020)。

作用机制

The mechanism of action of imidazole derivatives is broad due to its wide range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

未来方向

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, the future direction could be the development of new imidazole derivatives that can act as a remedy for the development of novel drugs .

属性

IUPAC Name |

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-3-9(2)13-15(22)20-14(19-13)10-6-4-5-7-11(10)18-16(20)23-8-12(17)21/h4-7,9,13H,3,8H2,1-2H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGIVKCHZUKEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

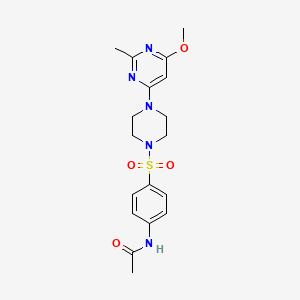

![methyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2825462.png)

![4-methyl-1-(4-methylphenyl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2825464.png)

![N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2825465.png)

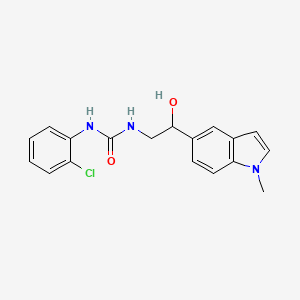

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2825467.png)

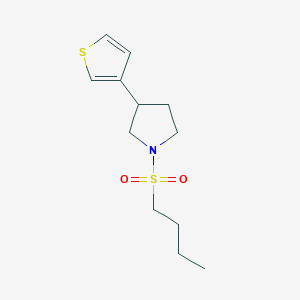

![3-Methyl-2-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2825482.png)